molecular formula C22H42NaO10P B12094406 1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Cat. No.: B12094406
M. Wt: 520.5 g/mol
InChI Key: RMRPSQXPMWXLAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a phospholipid commonly used in scientific research. It is known for its unique chemical properties that allow it to form stable bilayers and vesicles, making it an essential component in liposome formulations and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with octanoic acid, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the conversion of the phosphate group to its sodium salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield. The process may include the use of catalysts and specific reaction temperatures to optimize the production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids with different functional groups .

Scientific Research Applications

1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its ability to integrate into lipid bilayers, forming stable vesicles that can encapsulate and deliver drugs to specific targets in the body. The compound interacts with cell membranes, enhancing the permeability and uptake of encapsulated agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its shorter fatty acid chains, which confer distinct physical and chemical properties. These properties make it particularly suitable for forming stable vesicles and enhancing drug delivery efficiency .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl 2,3-di(octanoyloxy)propyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43O10P.Na/c1-3-5-7-9-11-13-21(25)29-17-20(32-22(26)14-12-10-8-6-4-2)18-31-33(27,28)30-16-19(24)15-23;/h19-20,23-24H,3-18H2,1-2H3,(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRPSQXPMWXLAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42NaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.